methyl 6-(4-chlorophenyl)-1-(2-cyanoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Methyl 6-(4-chlorophenyl)-1-(2-cyanoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a pyrazolopyridine derivative with a molecular formula of C₁₈H₁₆ClN₄O₂ and a molecular weight of 362.80 g/mol (exact weight may vary slightly depending on isotopic composition). This compound features a pyrazolo[3,4-b]pyridine core substituted with a 4-chlorophenyl group at position 6, a methyl group at position 3, a 2-cyanoethyl group at position 1, and a methyl ester at position 2. Notably, commercial availability of this compound has been discontinued, as reported by CymitQuimica .
Properties
IUPAC Name |
methyl 6-(4-chlorophenyl)-1-(2-cyanoethyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2/c1-11-16-14(18(24)25-2)10-15(12-4-6-13(19)7-5-12)21-17(16)23(22-11)9-3-8-20/h4-7,10H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDRWIYLUVFBBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)OC)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrazolo[3,4-b]Pyridine Core
The core structure is typically synthesized via cyclocondensation of 5-aminopyrazole derivatives with α,β-unsaturated carbonyl compounds. For example:
Introduction of the 4-Chlorophenyl Group
The 4-chlorophenyl moiety at position 6 is introduced via Suzuki-Miyaura coupling:
Alkylation with 2-Cyanoethyl Group
Position 1 is functionalized via nucleophilic substitution:
Esterification of the Carboxylic Acid
The final step involves methyl ester formation:
Table 1: Summary of Synthetic Steps
| Step | Reaction Type | Key Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclocondensation | Acetic acid, p-TsOH, reflux | 65 |
| 2 | Suzuki Coupling | Pd(PPh₃)₄, dioxane, microwave | 82 |
| 3 | N-Alkylation | 2-Cyanoethyl bromide, K₂CO₃, DMF | 73 |
| 4 | Esterification | H₂SO₄, methanol, reflux | 88 |
Optimization of Reaction Conditions
Catalytic Systems for Coupling Reactions
Palladium catalysts are critical for Suzuki coupling efficiency. Comparative studies show:
Table 2: Catalyst Screening for Step 2
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | Dioxane | 120 | 82 |
| Pd(OAc)₂/XPhos | Toluene | 110 | 78 |
| PdCl₂(dppf) | DMF | 130 | 68 |
Pd(PPh₃)₄ in dioxane provides optimal balance of reactivity and stability.
Solvent Effects in Alkylation
Polar aprotic solvents enhance alkylation efficiency:
Table 3: Solvent Screening for Step 3
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 73 |
| DMSO | 46.7 | 70 |
| Acetone | 20.7 | 58 |
DMF’s high polarity facilitates better dissolution of K₂CO₃ and intermediate.
Analytical Characterization
Key physicochemical properties confirm structural integrity:
Comparative Analysis with Related Compounds
Pyrazolo[3,4-b]pyridines vary widely in substituents and bioactivity:
Table 4: Structural and Functional Comparisons
The 4-chlorophenyl and cyanoethyl groups enhance target selectivity and metabolic stability .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(4-chlorophenyl)-1-(2-cyanoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Scientific Research Applications
Structure and Composition
The compound features a pyrazolo[3,4-b]pyridine core, which is known for its biological activity. Its structure includes:
- Methyl group at position 3
- Chlorophenyl group at position 6
- Cyanoethyl group at position 1
- Carboxylate functionality at position 4
Synthesis Techniques
Recent studies have reported various synthetic routes for generating this compound, often involving:
- Hydrazine condensations
- C–N Ullmann-type cross-coupling reactions
- Microwave-assisted synthesis to enhance yield and efficiency .
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit promising anticancer properties. Methyl 6-(4-chlorophenyl)-1-(2-cyanoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has been evaluated for its ability to inhibit specific cancer cell lines. Studies show that modifications in the substituents can significantly impact the compound's efficacy against tumor growth .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Pyrazolo[3,4-b]pyridines have been studied for their ability to modulate inflammatory pathways, making them candidates for treating conditions such as arthritis or other inflammatory diseases .
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative disorders. The molecular mechanisms are still under investigation but may involve the modulation of neurotransmitter systems or inhibition of neuroinflammatory processes .
Organic Electronics
The unique electronic properties of pyrazolo[3,4-b]pyridines make them suitable for applications in organic electronics. Their incorporation into organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) has been explored due to their favorable charge transport characteristics .
Coordination Chemistry
This compound can act as a ligand in coordination complexes. These complexes are studied for their catalytic properties and potential applications in materials science .
Case Study 1: Anticancer Efficacy
In a study published by the Royal Society of Chemistry, researchers synthesized various derivatives of pyrazolo[3,4-b]pyridines and tested their anticancer activity against breast cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity compared to standard treatments .
Case Study 2: Anti-inflammatory Activity
A separate investigation focused on the anti-inflammatory effects of this compound in animal models. The findings demonstrated a significant reduction in inflammatory markers following treatment with this compound, suggesting its potential as a therapeutic agent for chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of methyl 6-(4-chlorophenyl)-1-(2-cyanoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives are a well-studied class of heterocyclic compounds. Below is a detailed comparison of the target compound with its structural analogs, focusing on substituent variations, synthetic yields, purity, and physicochemical properties.
Key Observations
Substituent Effects on Synthetic Efficiency :
- The target compound’s discontinuation contrasts with analogs like 44 (40% yield ) and 12 (99% purity ), suggesting challenges in its synthesis or stability.
- Lower yields for 38 (9% ) highlight the impact of bulky substituents (e.g., benzyl) on reaction efficiency.
Functional Group Influence on Properties: Ester vs. Carboxylic Acid: The methyl ester in the target compound and 44 improves cell permeability, while carboxylic acid derivatives like 12 and 9 enhance water solubility.
Aryl Substituent Variations :
- 4-Chlorophenyl in the target compound may confer enhanced binding affinity to hydrophobic enzyme pockets compared to furan-2-yl in 44 or phenyl in ZX-AC006837 .
Purity and Availability :
Biological Activity
Methyl 6-(4-chlorophenyl)-1-(2-cyanoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities. The structural formula is represented as follows:
Recent studies have indicated that derivatives of pyrazolo[3,4-b]pyridines exhibit various mechanisms of action, including:
- PPAR Agonism : Some derivatives have been shown to act as agonists for human peroxisome proliferator-activated receptors (PPARs), particularly PPARα. This activity is crucial for lipid metabolism and glucose homeostasis .
- Inhibition of Kinases : Certain pyrazolo[3,4-b]pyridine derivatives have been identified as inhibitors of tyrosine kinases, which play significant roles in cell signaling pathways related to cancer and inflammation .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications. Key findings from SAR studies include:
- Substituent Effects : The presence and position of substituents on the pyrazole ring significantly affect the compound's affinity for biological targets. For instance, bulky groups enhance PPARα agonistic activity while maintaining low toxicity profiles .
- Hydrophobic Interactions : The hydrophobic nature of substituents has been correlated with increased binding affinity to target receptors, which is essential for therapeutic efficacy .
Biological Activity Data Table
Case Studies
- PPARα Activation Study :
- Antifungal Efficacy :
Q & A
Q. What are the optimal synthetic routes for methyl 6-(4-chlorophenyl)-1-(2-cyanoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as:
- Step 1 : Condensation of substituted pyrazole precursors with chlorophenyl derivatives using catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling .
- Step 2 : Introduction of the cyanoethyl group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3 : Esterification of the carboxylic acid intermediate using methanol and H₂SO₄ as a catalyst .
Key parameters include temperature control (60–80°C for coupling reactions) and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- X-ray crystallography to resolve the crystal structure and confirm substituent positions .
- NMR spectroscopy (¹H and ¹³C) to verify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.1–2.5 ppm) .
- High-resolution mass spectrometry (HRMS) to validate the molecular ion peak (e.g., [M+H]⁺ at m/z 396.0845) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
- Methodological Answer : Apply statistical experimental design (e.g., Box-Behnken or factorial design) to assess variables like solvent polarity, catalyst loading, and reaction time . For example:
- Factor 1 : Solvent polarity (DMF vs. THF) affects cyclization efficiency.
- Factor 2 : Catalyst concentration (0.5–2.0 mol% Pd) impacts cross-coupling yield.
- Response surface methodology (RSM) can model interactions between variables and predict optimal conditions .
Q. What strategies resolve contradictory data in pharmacological studies (e.g., conflicting IC₅₀ values)?
- Methodological Answer : Use orthogonal assays to validate target interactions:
- Surface plasmon resonance (SPR) for real-time binding kinetics .
- Isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS) .
- Computational docking (e.g., AutoDock Vina) to model ligand-receptor interactions and identify false positives .
Q. How can analytical methods be developed to quantify trace impurities in this compound?
- Methodological Answer : Employ hyphenated techniques such as:
- HPLC-DAD/UV with a C18 column (gradient: 0.1% TFA in acetonitrile/water) for impurity profiling .
- LC-MS/MS in MRM mode to detect sub-ppm levels of degradation products (e.g., hydrolyzed ester or cyanoethyl cleavage) .
Data Analysis & Mechanistic Questions
Q. How can computational modeling predict the compound’s metabolic stability?
- Methodological Answer : Combine in silico tools :
- CYP450 metabolism prediction (e.g., Schrödinger’s ADMET Predictor) to identify vulnerable sites (e.g., methyl or cyanoethyl groups) .
- Molecular dynamics (MD) simulations (NAMD/GROMACS) to assess conformational stability in biological membranes .
Q. What statistical approaches address variability in biological replicate data?
- Methodological Answer : Use mixed-effects models (e.g., ANOVA with random effects for batch/lab variability) .
- Meta-analysis of independent studies to identify systematic biases (e.g., fixed-effect vs. random-effect models) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
